N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cycloheptyl group, a benzamide core, and a tetrahydrothiophene sulfone moiety, making it an interesting subject for chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-aminobenzoic acid with cycloheptylamine under acidic conditions to form N-cycloheptyl-4-aminobenzamide.
Introduction of the Tetrahydrothiophene Sulfone Moiety: The tetrahydrothiophene sulfone group is introduced via a nucleophilic substitution reaction. This involves the reaction of tetrahydrothiophene with a sulfonyl chloride to form the sulfone, followed by coupling with the benzamide derivative using a carbodiimide coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene moiety can be further oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents on the benzamide ring.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. The tetrahydrothiophene sulfone moiety may interact with enzymes or receptors, modulating their activity. The benzamide core can bind to proteins, affecting their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Cycloheptyl-4-aminobenzamid: Fehlt der Tetrahydrothiophen-Sulfonrest.
N-Cycloheptyl-4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoesäure: Enthält eine Carbonsäuregruppe anstelle des Benzamids.
Einzigartigkeit
N-Cycloheptyl-4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamid ist einzigartig aufgrund seiner Kombination aus einer Cycloheptylgruppe, einem Benzamid-Kern und einem Tetrahydrothiophen-Sulfonrest. Diese strukturelle Komplexität verleiht ihr einzigartige chemische und biologische Eigenschaften, die sie zu einer wertvollen Verbindung für Forschung und Entwicklung machen.
Eigenschaften
Molekularformel |
C19H27N3O4S |
---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-cycloheptyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C19H27N3O4S/c23-18(20-15-5-3-1-2-4-6-15)14-7-9-16(10-8-14)21-19(24)22-17-11-12-27(25,26)13-17/h7-10,15,17H,1-6,11-13H2,(H,20,23)(H2,21,22,24) |
InChI-Schlüssel |
MNFJUQBXRSABOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.